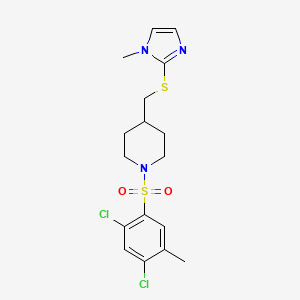

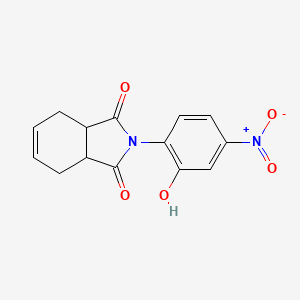

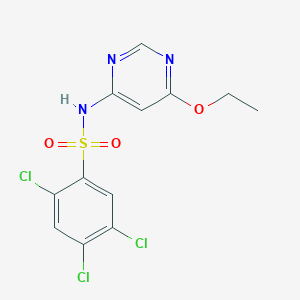

![molecular formula C8H11Cl2N3 B2780165 Imidazo[1,2-a]pyridin-7-ylmethanamine;dihydrochloride CAS No. 2580236-90-2](/img/structure/B2780165.png)

Imidazo[1,2-a]pyridin-7-ylmethanamine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazo[1,2-a]pyridin-7-ylmethanamine is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It has a CAS Number of 1073428-81-5 and a molecular weight of 147.18 . The IUPAC name is imidazo[1,2-a]pyridin-7-ylmethanamine .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, a microwave-assisted metal-free amino benzannulation of aryl (4-aryl-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanone with dialkylamines affords various 2,8-diaryl-6-aminoimidazo[1,2-a]pyridines .Molecular Structure Analysis

The InChI code for Imidazo[1,2-a]pyridin-7-ylmethanamine is 1S/C8H9N3/c9-6-7-1-3-11-4-2-10-8(11)5-7/h1-5H,6,9H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are known for their versatility in organic synthesis and drug development. They can undergo various radical reactions for direct functionalization . This includes transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridin-7-ylmethanamine;dihydrochloride has a molecular weight of 220.1 . It is a powder at room temperature . The salt data is Cl .Wissenschaftliche Forschungsanwendungen

Pharmacological Properties and Therapeutic Agents

Imidazo[1,2-a]pyridine and its analogues have been extensively studied for their pharmacological properties. These compounds have shown promise in a variety of medicinal chemistry applications, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and proton pump inhibitor activities. Their representation in various marketed preparations underscores the scaffold's significance in drug development. Structural modifications of this scaffold aim to discover and develop novel therapeutic agents, highlighting its potential for creating drug-like chemical libraries for biological screening (Deep et al., 2016).

Role in Enzyme Inhibition and Receptor Ligand Development

Research on imidazo[1,2-a]pyridine analogues has been divided into categories focusing on enzyme inhibitors, receptor ligands, and anti-infectious agents. This classification reflects the compound's versatility in targeting different biological pathways and mechanisms. The ongoing investigation into these areas aims to deepen the understanding of the compound's pharmacological capabilities, which could lead to the development of new drugs with improved efficacy and specificity (Enguehard-Gueiffier & Gueiffier, 2007).

Synthesis and Functionalization Techniques

The synthesis of imidazo[1,2-a]pyridines and their functionalization play a crucial role in medicinal chemistry, with efforts focused on utilizing inexpensive catalysts and mild reaction conditions. Recent research has developed new methods for the synthesis of these compounds using readily available substrates and catalysts, thereby enhancing their biological activity. Such advancements in synthesis techniques are essential for the rapid development of new pharmaceutical agents, demonstrating the scaffold's importance in drug discovery (Ravi & Adimurthy, 2017).

Application in Antiulcer Agents

Imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antiulcer agents, showcasing their antisecretory and cytoprotective properties. This application underscores the compound's therapeutic versatility, with specific derivatives demonstrating significant potential in treating ulcer-related conditions (Starrett et al., 1989).

Safety and Hazards

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

The imidazo[1,2-a]pyridine scaffold is known to be involved in various branches of chemistry, suggesting its potential to interact with multiple biochemical pathways .

Result of Action

Some imidazo[1,2-a]pyridine derivatives have shown submicromolar inhibitory activity against various tumor cell lines .

Action Environment

It’s worth noting that the synthesis and functionalization of imidazo[1,2-a]pyridines can be influenced by various reaction conditions .

Eigenschaften

IUPAC Name |

imidazo[1,2-a]pyridin-7-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3.2ClH/c9-6-7-1-3-11-4-2-10-8(11)5-7;;/h1-5H,6,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSFCRIJARLXAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C=C1CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyridin-7-ylmethanamine dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

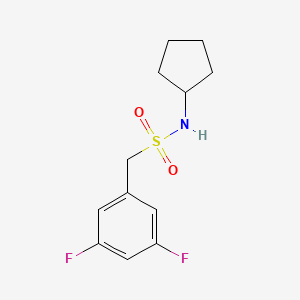

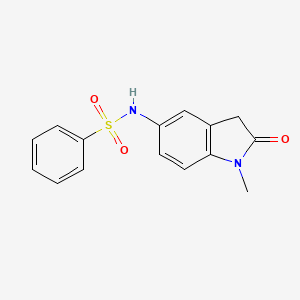

![2-[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]-N-1-naphthylacetamide](/img/structure/B2780083.png)

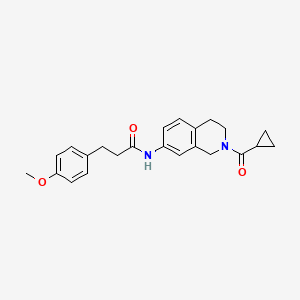

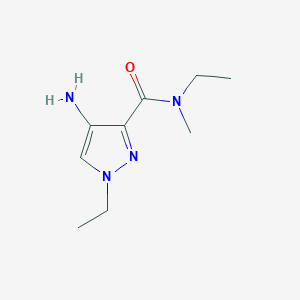

![N-[[5-butylsulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2780085.png)

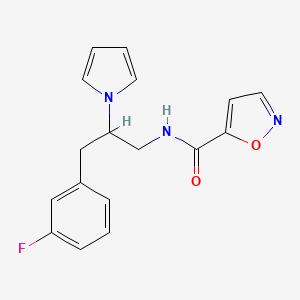

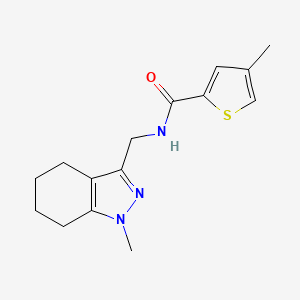

![(4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2780087.png)

![N-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2780097.png)

![6-{3-[(3,4-difluorobenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide](/img/structure/B2780099.png)